molecular formula C16H12O3 B3831640 3-[4-(hydroxymethyl)phenyl]-4H-chromen-4-one

3-[4-(hydroxymethyl)phenyl]-4H-chromen-4-one

Cat. No. B3831640
M. Wt: 252.26 g/mol
InChI Key: KRVPWIAUESBDTH-UHFFFAOYSA-N
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Description

The compound “3-[4-(hydroxymethyl)phenyl]-4H-chromen-4-one” belongs to the class of organic compounds known as chromenones. Chromenones are compounds containing a chromene (or 2H-1-benzopyran) moiety bearing a ketone group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a chromenone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic pyran ring with a ketone functional group at the 4-position. Additionally, there is a phenyl ring attached at the 3-position of the chromenone, with a hydroxymethyl group (-CH2OH) substituted on the phenyl ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenones are known to participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the ketone and hydroxymethyl groups) would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Chromenones are found in various natural products and drugs, indicating a potential for diverse biological activities .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the prevalence of chromenones in bioactive natural products and drugs . Additionally, developing new synthetic routes or improving existing ones could be another area of focus .

properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-9-11-5-7-12(8-6-11)14-10-19-15-4-2-1-3-13(15)16(14)18/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVPWIAUESBDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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